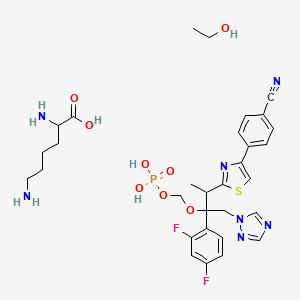

Fosravuconazole L-lysine ethanolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C31H40F2N7O8PS |

|---|---|

Molecular Weight |

739.7 g/mol |

IUPAC Name |

[3-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-yl]oxymethyl dihydrogen phosphate;2,6-diaminohexanoic acid;ethanol |

InChI |

InChI=1S/C23H20F2N5O5PS.C6H14N2O2.C2H6O/c1-15(22-29-21(10-37-22)17-4-2-16(9-26)3-5-17)23(11-30-13-27-12-28-30,34-14-35-36(31,32)33)19-7-6-18(24)8-20(19)25;7-4-2-1-3-5(8)6(9)10;1-2-3/h2-8,10,12-13,15H,11,14H2,1H3,(H2,31,32,33);5H,1-4,7-8H2,(H,9,10);3H,2H2,1H3 |

InChI Key |

VOWYGLHOVNSCSA-UHFFFAOYSA-N |

Canonical SMILES |

CCO.CC(C1=NC(=CS1)C2=CC=C(C=C2)C#N)C(CN3C=NC=N3)(C4=C(C=C(C=C4)F)F)OCOP(=O)(O)O.C(CCN)CC(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Fosravuconazole L-lysine Ethanolate Against Candida

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the broad-spectrum triazole antifungal agent, ravuconazole (B1678830).[1][2][3][4] Its primary mechanism of action against Candida species is the potent and selective inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, lanosterol (B1674476) 14α-demethylase (CYP51).[5][6][7] This inhibition disrupts the integrity and function of the fungal cell membrane, leading to the cessation of growth and, in some instances, cell death. This technical guide provides a comprehensive overview of this mechanism, supported by quantitative in vitro susceptibility data, detailed experimental protocols, and visual diagrams of the molecular pathways and experimental workflows.

Mechanism of Action

Conversion of Fosravuconazole to Ravuconazole

Fosravuconazole L-lysine ethanolate is designed for improved aqueous solubility and oral bioavailability.[1][8] Following oral administration, it is rapidly and completely converted in vivo to its active moiety, ravuconazole, through the action of phosphatases.[1][3][9] This efficient conversion ensures high plasma concentrations of the active antifungal agent.[10]

Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary molecular target of ravuconazole is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene.[6][7][11][12] This enzyme catalyzes a critical step in the biosynthesis of ergosterol, the main sterol component of the fungal cell membrane, which is responsible for maintaining its fluidity, integrity, and the function of membrane-bound proteins.[7][13]

Ravuconazole, like other azole antifungals, binds to the heme iron atom in the active site of CYP51, effectively blocking the demethylation of lanosterol.[6][14] This inhibition is highly selective for the fungal enzyme over its human counterparts, which contributes to a favorable safety profile.[11]

Downstream Effects of CYP51 Inhibition

The inhibition of CYP51 by ravuconazole leads to a cascade of detrimental effects within the fungal cell:

-

Ergosterol Depletion: The primary consequence is the depletion of ergosterol in the fungal cell membrane.[3][12] This compromises the structural integrity and fluidity of the membrane.[15]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway results in the accumulation of 14α-methylated sterol precursors, such as lanosterol.[3][12][13] The incorporation of these aberrant sterols into the membrane further disrupts its structure and function, leading to increased permeability and leakage of intracellular components.[11][16]

The culmination of these events leads to the inhibition of fungal growth (fungistatic effect) and can ultimately result in fungal cell death (fungicidal effect).[3][17]

In Vitro Antifungal Activity of Ravuconazole

The in vitro efficacy of ravuconazole has been extensively documented against a broad range of Candida species, including those resistant to other azoles like fluconazole.[3][18][19] The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies, providing a comparative view of ravuconazole's potency.

Table 1: In Vitro Activity of Ravuconazole against Candida Species

| Candida Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC₅₀ (μg/mL) | Ravuconazole MIC₉₀ (μg/mL) |

|---|---|---|---|---|

| C. albicans | 6,970 | ≤0.008 - >8 | 0.015 | 0.03[18][19] |

| C. glabrata | 6,970 | ≤0.008 - >8 | 0.5 | 1-2[18][19] |

| C. tropicalis | 6,970 | ≤0.008 - >8 | 0.03 | 0.06[18][19] |

| C. parapsilosis | 6,970 | ≤0.008 - >8 | 0.03 | 0.06[18][19] |

| C. krusei | 6,970 | ≤0.008 - 4 | 0.12 | 0.25[18][19] |

| C. guilliermondii | 1 | - | - | 0.25[20] |

| C. auris | 15 | - | - | Active[21] |

Table 2: Geometric Mean MICs of Ravuconazole against Clinical Isolates from Dermatomycoses

| Candida Species | Number of Isolates | Ravuconazole Geometric Mean MIC (μg/mL) |

|---|---|---|

| C. albicans | 11 | ≤0.03[20] |

| C. parapsilosis | 5 | ≤0.03[20] |

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27-A4)

This method is the standard for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against yeasts.[22]

-

Inoculum Preparation: Candida isolates are cultured on Sabouraud Dextrose Agar at 37°C for 24-48 hours.[22] A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium (buffered with MOPS) to achieve a final inoculum density of 0.5 x 10³ to 2.5 x 10³ CFU/mL.[22][23]

-

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in a 96-well microtiter plate to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well containing the diluted drug is inoculated with the prepared yeast suspension. A drug-free well serves as a positive growth control. The plates are incubated at 35°C for 24-48 hours.[22]

-

MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control.[24] This can be determined visually or by using a spectrophotometer.[22]

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to quantify the changes in sterol composition in Candida cells following treatment with ravuconazole.

-

Cell Culture and Treatment: Candida cells are cultured in a suitable medium (e.g., RPMI 1640) to mid-log phase. The culture is then divided, with one part treated with a sub-inhibitory concentration of ravuconazole and the other serving as an untreated control.

-

Lipid Extraction: After a defined incubation period, cells are harvested, washed, and the total lipids are extracted using a solvent system such as chloroform:methanol.

-

Saponification: The extracted lipids are saponified (hydrolyzed) using alcoholic potassium hydroxide (B78521) to release the sterols from their esterified forms.

-

Sterol Extraction: The non-saponifiable lipids, containing the free sterols, are extracted with an organic solvent like n-hexane.

-

Derivatization: The extracted sterols are derivatized (e.g., silylated) to increase their volatility for GC analysis.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled with a mass spectrometer. The different sterols are separated based on their retention times and identified by their mass spectra.

-

Quantification: The relative amounts of ergosterol and precursor sterols (like lanosterol) are quantified by comparing the peak areas in the chromatograms of treated and untreated samples.[25][26]

CYP51 Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of ravuconazole on the activity of lanosterol 14α-demethylase.

-

Enzyme Preparation: Recombinant Candida albicans CYP51 is expressed and purified from a suitable host system (e.g., Saccharomyces cerevisiae or Escherichia coli).[27][28]

-

Reconstitution System: The purified CYP51 enzyme is reconstituted in a system containing a cytochrome P450 reductase, a lipid environment (e.g., micelles), and a source of reducing equivalents (NADPH).[29][30]

-

Inhibition Assay: The reconstitution mixture is pre-incubated with varying concentrations of ravuconazole. The enzymatic reaction is initiated by the addition of the substrate, lanosterol.[31]

-

Product Detection: The reaction is allowed to proceed for a defined time at 37°C and then stopped. The conversion of lanosterol to its demethylated product is measured, typically using HPLC or GC-MS.[32]

-

IC₅₀ Determination: The concentration of ravuconazole that causes a 50% reduction in the enzymatic activity (IC₅₀) is calculated from the dose-response curve.[28][31]

Signaling Pathways and Logical Relationships

The inhibition of ergosterol biosynthesis by ravuconazole triggers a cascade of events that ultimately leads to fungal cell demise. This can be visualized as a logical relationship diagram.

References

- 1. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fosravuconazole | DNDi [dndi.org]

- 3. benchchem.com [benchchem.com]

- 4. Fosravuconazole - Wikipedia [en.wikipedia.org]

- 5. Ravuconazole - Doctor Fungus [drfungus.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Dr. Reddy's gets CDSCO panel nod to study Fosravuconazole L Lysine Ethanolate Capsule [medicaldialogues.in]

- 11. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Research Portal [iro.uiowa.edu]

- 20. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Antifungal Susceptibility and Resistance-Associated Gene Expression in Nosocomial Candida Isolates | MDPI [mdpi.com]

- 23. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. researchgate.net [researchgate.net]

- 27. Differential inhibition of human CYP3A4 and Candida albicans CYP51 with azole antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Small‐Molecule Inhibitors Targeting Sterol 14α‐Demethylase (CYP51): Synthesis, Molecular Modelling and Evaluation Against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Pathway of Fosravuconazole L-lysine Ethanolate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole L-lysine ethanolate (B101781) is a novel, water-soluble prodrug of the potent triazole antifungal agent, Ravuconazole. Developed to enhance the bioavailability of the parent compound, Fosravuconazole undergoes rapid in vivo conversion to Ravuconazole, which exerts its antifungal activity by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, a critical enzyme in the ergosterol (B1671047) biosynthesis pathway. This guide provides a detailed technical overview of the synthetic pathway of Fosravuconazole L-lysine ethanolate, including experimental protocols, quantitative data, and a visual representation of the synthesis workflow.

Overall Synthesis Strategy

The synthesis of this compound can be conceptually divided into two major stages:

-

Synthesis of the Active Pharmaceutical Ingredient (API), Ravuconazole: This multi-step synthesis involves the construction of the core triazole structure with the correct stereochemistry.

-

Prodrug and Salt Formation: Ravuconazole is converted to its phosphonooxymethyl ether prodrug, Fosravuconazole, which is then purified and salified with L-lysine and ethanol (B145695) to yield the final drug substance.

Stage 1: Synthesis of Ravuconazole

The synthesis of Ravuconazole, chemically known as (2R,3R)-3-[4-(4-cyanophenyl)thiazol-2-yl]-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol, is a complex process that involves the stereoselective formation of two chiral centers. While various synthetic routes have been reported, a common approach involves the coupling of key intermediates. A robust plant-scale preparation has been described by researchers at Bristol-Myers Squibb.[1]

Experimental Protocols - Stage 1 (Representative Steps)

A plausible synthetic route to a key intermediate, (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile, has been described, which serves as a crucial building block for Ravuconazole. The final steps involve the formation of the thiazole (B1198619) ring.

Step 1a: Thioamide Formation

The chiral nitrile intermediate is converted to the corresponding thioamide. This is achieved by heating the nitrile with diethyl dithiophosphate (B1263838) in an aqueous medium, which provides the thioamide in excellent yield.

Step 1b: Thiazole Ring Formation

The thioamide is then condensed with 2-bromo-4'-cyanoacetophenone in refluxing ethanol to form the thiazole ring, completing the core structure of Ravuconazole.[1]

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

| 1a | (2S,3S)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butyronitrile | Diethyl dithiophosphate, Water | Heating | (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide | Excellent |

| 1b | (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)thiobutanamide, 2-bromo-4'-cyanoacetophenone | Ethanol | Reflux | Ravuconazole | High |

Stage 2: Prodrug and Salt Formation

The conversion of Ravuconazole to the highly water-soluble this compound is a critical step to improve its pharmaceutical properties.[1]

Experimental Protocols - Stage 2

Step 2a: O-Alkylation with Di-tert-butyl Chloromethyl Phosphate (B84403)

Ravuconazole is O-alkylated with di-tert-butyl chloromethyl phosphate to furnish the protected phosphate ester.[1]

-

Materials:

-

Ravuconazole

-

Di-tert-butyl chloromethyl phosphate

-

Sodium hydride (or another suitable base)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Potassium Iodide

-

-

Procedure:

-

To a solution of Ravuconazole in anhydrous DMF, sodium hydride is added portion-wise at 0 °C under an inert atmosphere.

-

The mixture is stirred for a specified time to allow for the formation of the alkoxide.

-

Di-tert-butyl chloromethyl phosphate and a catalytic amount of potassium iodide are then added to the reaction mixture.

-

The reaction is stirred at room temperature until completion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).

-

The reaction is quenched, and the product is extracted and purified.

-

Step 2b: Deprotection of the Phosphate Ester

The di-tert-butyl protecting groups are removed from the phosphate ester using an acid, such as trifluoroacetic acid (TFA), followed by a basic workup.[1]

-

Materials:

-

Protected Fosravuconazole

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or other suitable solvent

-

Aqueous sodium hydroxide (B78521) solution

-

-

Procedure:

-

The di-tert-butyl protected Fosravuconazole is dissolved in a suitable solvent like DCM.

-

Trifluoroacetic acid is added, and the reaction is stirred at room temperature.

-

Upon completion, the reaction mixture is carefully neutralized with an aqueous sodium hydroxide solution.

-

The aqueous layer containing the deprotected Fosravuconazole is washed with an organic solvent to remove impurities.

-

Step 2c: Formation of the L-lysine Ethanolate Salt

The free acid of Fosravuconazole is converted to its L-lysine ethanolate salt to improve its stability and handling properties.

-

Materials:

-

Fosravuconazole (free acid)

-

L-lysine

-

Ethanol

-

Water or other suitable solvent system

-

-

Procedure:

-

Fosravuconazole is dissolved in a suitable solvent system, such as a mixture of ethanol and water.

-

A stoichiometric amount of L-lysine is added to the solution.

-

The mixture is stirred, and the salt is allowed to crystallize, often with cooling.

-

The resulting solid, this compound, is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum.

-

| Step | Reactants | Reagents/Solvents | Key Conditions | Product | Yield |

| 2a | Ravuconazole, Di-tert-butyl chloromethyl phosphate | Sodium hydride, DMF, Potassium Iodide | Room Temperature | Di-tert-butyl protected Fosravuconazole | Not specified |

| 2b | Di-tert-butyl protected Fosravuconazole | Trifluoroacetic acid, Dichloromethane, aq. NaOH | Room Temperature, followed by basic workup | Fosravuconazole (free acid) | Not specified |

| 2c | Fosravuconazole (free acid), L-lysine | Ethanol, Water | Crystallization | This compound | Not specified |

Synthesis Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of this compound from Ravuconazole.

Caption: Synthesis of this compound from Ravuconazole.

References

Preclinical Pharmacology of Fosravuconazole L-lysine ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, water-soluble triazole antifungal agent. It functions as a prodrug, undergoing rapid and extensive conversion in vivo to its active moiety, ravuconazole (B1678830). This strategic prodrug approach enhances the oral bioavailability of ravuconazole, a potent, broad-spectrum antifungal, thereby overcoming previous limitations in its clinical development.[1][2] Fosravuconazole has been developed for the treatment of onychomycosis and other fungal infections and has demonstrated considerable promise in a range of preclinical investigations.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of fosravuconazole, detailing its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and safety data.

Mechanism of Action

The antifungal activity of fosravuconazole is exerted through its active form, ravuconazole. Like other azole antifungals, ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1][3] This enzyme is a critical component of the ergosterol (B1671047) biosynthesis pathway, which is essential for the formation of the fungal cell membrane. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.[1]

The inhibition of lanosterol 14α-demethylase by ravuconazole leads to a cascade of events that disrupt fungal cell homeostasis:

-

Depletion of Ergosterol: The primary consequence of enzyme inhibition is the depletion of ergosterol, which compromises the structural and functional integrity of the fungal cell membrane.

-

Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol synthesis pathway results in the accumulation of methylated sterol precursors, such as lanosterol. The incorporation of these toxic intermediates into the cell membrane further disrupts its structure and increases its permeability.

-

Inhibition of Fungal Growth: The culmination of these effects leads to the disruption of essential cellular processes, ultimately resulting in the inhibition of fungal growth and, in some cases, cell death.[1]

Ravuconazole exhibits a high degree of selectivity for fungal CYP51 over its human counterpart, which contributes to its favorable safety profile by minimizing off-target effects.

In Vitro Antifungal Activity

Ravuconazole demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes. Its activity has been evaluated using standardized broth microdilution methods, such as those established by the Clinical and Laboratory Standards Institute (CLSI).

Table 1: In Vitro Activity of Ravuconazole against Yeast Isolates

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | - | - | 0.03 | 0.03 |

| Candida glabrata | - | - | 1-2 | 1-2 |

| Candida krusei | - | - | 0.5 | 0.5 |

| Cryptococcus neoformans | 541 | 0.12 - 4.0 | - | 0.25 |

Table 2: In Vitro Activity of Ravuconazole against Molds and Dermatophytes

| Fungal Species | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Aspergillus fumigatus | - | - | 1.0 | 1.0 |

| Trichophyton rubrum | - | 0.015 - 8.0 | - | - |

| Trichophyton mentagrophytes | - | 0.015 - 8.0 | - | - |

| Microsporum canis | - | 0.015 - 1.0 | - | - |

| Epidermophyton floccosum | - | 0.015 - 1.0 | - | - |

| Madurella mycetomatis | - | - | - | 0.016 |

Preclinical Pharmacokinetics

The development of fosravuconazole as a prodrug has significantly improved the pharmacokinetic profile of ravuconazole, leading to high bioavailability and systemic exposure.

Table 3: Preclinical Pharmacokinetic Parameters of Ravuconazole Following Oral Administration

| Species | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |

| Mouse (neutropenic, infected) | 10 | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 |

| Mouse (neutropenic, infected) | 40 | - | ~1-2 | - | 3.9 - 4.8 |

| Mouse (neutropenic, infected) | 160 | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 |

| Rabbit | 10 | - | - | - | ~13 |

| Rabbit | 20 | - | - | - | ~13 |

| Rabbit | 30 | - | - | - | ~13 |

Data presented as mean ± SD where available.

Fosravuconazole is rapidly and extensively converted to ravuconazole in vivo, likely by phosphatases and/or esterases.[1] Ravuconazole exhibits non-linear, Michaelis-Menten kinetics at higher doses, suggesting saturation of metabolic pathways, primarily involving cytochrome P450 (CYP) 3A enzymes.[1] Ravuconazole is highly protein-bound (approximately 98% in mice).

In Vivo Efficacy

The potent in vitro activity of ravuconazole translates to significant efficacy in various preclinical animal models of fungal infections.

Table 4: Summary of In Vivo Efficacy Studies of Ravuconazole

| Animal Model | Fungal Pathogen | Dosing Regimen | Efficacy Endpoint | Outcome |

| Murine model of disseminated candidiasis | Candida albicans | 0.625 to 640 mg/kg/day (dose-ranging) | Reduction in kidney fungal burden | Dose-dependent reduction in fungal burden |

| Murine model of mucosal candidiasis | Candida albicans | 1, 5, and 25 mg/kg | Reduction in fungal burden | Effective at all doses |

| Rabbit model of invasive aspergillosis | Aspergillus fumigatus | 30 mg/kg/day (oral) | Survival, clearance of antigen, tissue fungal burden | Eliminated mortality, cleared antigen, and sterilized tissues |

| Murine model of Chagas disease | Trypanosoma cruzi | 10-50 mg/kg/day (oral) | Suppression of parasitemia, survival | Suppressed parasitemia and prevented death |

Preclinical Safety and Toxicology

Preclinical studies have indicated that fosravuconazole has a favorable safety profile with a low potential for toxicity.[4]

Table 5: Summary of Preclinical Toxicology Findings for Ravuconazole

| Study Type | Species | Key Findings | NOAEL |

| Acute Toxicity | Rat, Dog | No notable side effects observed after a week of treatment. | Not explicitly stated |

| Safety Pharmacology | - | No significant effects on cardiovascular, respiratory, or central nervous systems reported in available preclinical literature. | - |

| Repeat-Dose Toxicity | - | Generally well-tolerated. Azole-class potential for hepatotoxicity at high doses. | - |

| Reproductive Toxicology | - | Suspected of damaging fertility or the unborn child (GHS classification for ravuconazole). | - |

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

The in vitro activity of ravuconazole is typically determined following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) documents M27 for yeasts and M38 for filamentous fungi.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar). A suspension of the fungal colonies is prepared in sterile saline and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted to achieve a standardized final inoculum concentration.

-

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium in 96-well microtiter plates to obtain a range of concentrations.

-

Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

-

Incubation: The plates are incubated at 35°C for 24-48 hours.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to the growth control.

In Vivo Efficacy in a Murine Model of Disseminated Candidiasis

-

Animal Model: Female ICR mice (or another suitable strain) are typically used.

-

Immunosuppression: To establish a robust infection, mice are often rendered neutropenic by intraperitoneal administration of cyclophosphamide (B585) prior to infection.

-

Infection: A standardized inoculum of Candida albicans is injected intravenously via the tail vein.

-

Drug Administration: this compound is formulated in a suitable vehicle and administered orally by gavage. Dosing can be initiated at a set time post-infection and continued for a specified duration (e.g., once daily for 2-3 days).

-

Efficacy Assessment: The primary endpoint is typically the fungal burden in target organs, such as the kidneys. At the end of the treatment period, animals are euthanized, and the kidneys are aseptically removed, homogenized, and plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

Lanosterol 14α-Demethylase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of lanosterol 14α-demethylase.

-

Reagents and Materials:

-

Recombinant human or fungal lanosterol 14α-demethylase (CYP51).

-

Cytochrome P450 reductase (CPR).

-

Lanosterol (substrate).

-

NADPH (cofactor).

-

Test compound (ravuconazole) and positive control (e.g., ketoconazole).

-

Reaction buffer.

-

-

Assay Procedure:

-

A reaction mixture is prepared containing the reaction buffer, CYP51, CPR, and the test compound at various concentrations.

-

The reaction is initiated by the addition of lanosterol and NADPH.

-

The mixture is incubated at 37°C for a specified time.

-

The reaction is stopped, and the sterols are extracted.

-

The conversion of lanosterol to its demethylated product is quantified using a suitable analytical method, such as HPLC or LC-MS/MS.

-

-

Data Analysis: The percentage of inhibition of CYP51 activity is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then determined.

Conclusion

This compound, through its active moiety ravuconazole, is a potent, broad-spectrum antifungal agent with a well-defined mechanism of action targeting fungal ergosterol biosynthesis. The prodrug formulation provides excellent oral bioavailability, leading to high systemic exposure and efficacy in various preclinical models of fungal disease. The favorable pharmacokinetic and safety profiles observed in preclinical studies position fosravuconazole as a promising therapeutic option for the treatment of a range of fungal infections in humans. This comprehensive preclinical data package has supported its successful clinical development for onychomycosis and its ongoing investigation for other mycoses.

References

- 1. benchchem.com [benchchem.com]

- 2. Efficacy, Safety, and Plasma Pharmacokinetics of Escalating Dosages of Intravenously Administered Ravuconazole Lysine Phosphoester for Treatment of Experimental Pulmonary Aspergillosis in Persistently Neutropenic Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

In Vitro Antifungal Spectrum of Fosravuconazole L-lysine Ethanolate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosravuconazole L-lysine ethanolate (B101781) is a water-soluble prodrug of ravuconazole (B1678830), a broad-spectrum triazole antifungal agent.[1][2][3] Upon oral administration, it is rapidly and completely converted to its active form, ravuconazole.[1][4] This guide provides a comprehensive overview of the in vitro antifungal spectrum of fosravuconazole, based on the activity of its active moiety, ravuconazole. It details the mechanism of action, standardized experimental protocols for susceptibility testing, and a quantitative summary of its activity against a wide range of clinically relevant fungal pathogens, including yeasts, molds, and dermatophytes.

Mechanism of Action

Ravuconazole, the active form of fosravuconazole, exerts its antifungal effect by inhibiting the fungal enzyme lanosterol (B1674476) 14-alpha-demethylase.[4][5] This enzyme is a critical component of the fungal cytochrome P450 system and is essential for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane.[1][5] The inhibition of this enzyme leads to the depletion of ergosterol and an accumulation of toxic methylated sterol precursors.[1][4] This disruption of membrane integrity and function ultimately inhibits fungal growth.[4]

Experimental Protocols for Antifungal Susceptibility Testing

The in vitro activity of ravuconazole is determined by antifungal susceptibility testing (AST), primarily using broth microdilution methods standardized by the Clinical and Laboratory Standards Institute (CLSI).

Testing for Yeasts (CLSI M27-A3)

The CLSI M27-A3 document provides the reference method for broth dilution antifungal susceptibility testing of yeasts.[6][7][8]

-

Medium : RPMI 1640 medium with L-glutamine, without bicarbonate, and buffered with MOPS (morpholinepropanesulfonic acid) is the standard medium.[8]

-

Inoculum Preparation : Yeast isolates are grown on Sabouraud dextrose agar (B569324) to obtain fresh colonies. The inoculum is prepared by suspending colonies in sterile saline and adjusting the turbidity to a 0.5 McFarland standard. This suspension is then diluted to achieve a final standardized inoculum concentration in the microtiter plate wells.[7]

-

Drug Dilution : Ravuconazole is serially diluted in the microtiter plates to create a range of final concentrations.

-

Incubation : The inoculated plates are incubated at 35°C for 24-48 hours.[7]

-

Endpoint Determination : The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the growth control well.[9]

Testing for Filamentous Fungi (CLSI M38-A2)

For molds, the CLSI M38-A2 document is the standard reference method.[10][11]

-

Medium : The standard medium is RPMI 1640.

-

Inoculum Preparation : A conidial inoculum suspension is prepared from well-sporulated cultures grown on a medium like potato dextrose agar. The suspension is adjusted spectrophotometrically and then diluted to achieve a final standardized inoculum density (e.g., 0.4 x 10⁴ to 5 x 10⁴ CFU/ml).[12]

-

Drug Dilution : Similar to the yeast protocol, the drug is serially diluted in microtiter plates.

-

Incubation : Plates are typically incubated at 35°C for 48-72 hours, depending on the growth rate of the fungus.[13]

-

Endpoint Determination : The MIC is determined as the lowest drug concentration that shows complete inhibition of visible growth.[14]

In Vitro Antifungal Spectrum

Ravuconazole demonstrates a potent and broad-spectrum of activity against a wide variety of fungal pathogens. The following tables summarize the Minimum Inhibitory Concentration (MIC) data from various studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

Yeasts

Ravuconazole is highly active against most Candida species, including fluconazole-resistant strains and the emerging multidrug-resistant pathogen Candida auris.[15][16][17] It also shows potent activity against Cryptococcus neoformans.[9][16]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Candida albicans | 6970 (pooled) | ≤0.008 - 4 | 0.015 | 0.03 | [18][19] |

| Candida glabrata | 6970 (pooled) | ≤0.008 - >8 | 0.25 | 1-2 | [18][19] |

| Candida parapsilosis | 5 (vaginal) | N/A | ≤0.03 (GM) | N/A | [20] |

| Candida tropicalis | 525 (vaginal) | N/A | N/A | N/A | [15][17] |

| Candida krusei | 6970 (pooled) | ≤0.008 - 2 | 0.12 | 0.25 | [18][19] |

| Candida auris | 15 | N/A | N/A | N/A | [15][17] |

| Cryptococcus neoformans | 541 | N/A | N/A | 0.25 | [9] |

N/A: Not Available in the cited sources. GM: Geometric Mean.

Molds (Filamentous Fungi)

Ravuconazole shows excellent activity against most Aspergillus species, comparable to or greater than itraconazole (B105839).[21][22] However, its activity against Fusarium species and some Mucorales is limited.[21][23][24]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Aspergillus fumigatus | 575 (pooled) | 0.06 - 8.0 | 0.5 | 1.0 | [21][25] |

| Aspergillus flavus | 575 (pooled) | 0.06 - 2.0 | 1.0 | 2.0 | [21][25] |

| Aspergillus niger | 575 (pooled) | 0.12 - 4.0 | 1.0 | 2.0 | [21][25] |

| Aspergillus terreus | 575 (pooled) | 0.25 - 4.0 | 0.5 | 2.0 | [21][25] |

| Fusarium spp. | 348 (pooled) | Resistant | >8 | >8 | [21][22] |

| Scedosporium prolificans | 348 (pooled) | Resistant | N/A | N/A | [21] |

| Rhizopus spp. | 4 | N/A | 1-2 | N/A | [22] |

N/A: Not Available in the cited sources.

Dermatophytes

Ravuconazole exhibits very potent activity against dermatophytes, the causative agents of onychomycosis and other dermatomycoses.[20][26][27]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Trichophyton rubrum | 51 | N/A | 0.035 (GM) | N/A | [20] |

| Trichophyton mentagrophytes | 20 | N/A | 0.035 (GM) | N/A | [20] |

| Dermatophytes (pooled) | 129 | N/A | N/A | 0.5 | [27][28] |

N/A: Not Available in the cited sources. GM: Geometric Mean.

Dematiaceous Fungi

Studies have shown that ravuconazole has good in vitro activity against a range of dematiaceous (pigmented) fungi, with MIC values often lower than those of other triazoles like itraconazole and voriconazole.[29][30]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Fonsecaea spp. | 84 (pooled) | N/A | N/A | N/A | [29] |

| Madurella spp. | 84 (pooled) | N/A | N/A | N/A | [29] |

| Alternaria spp. | 84 (pooled) | N/A | N/A | N/A | [29] |

N/A: Not Available in the cited sources. Specific MIC values for individual species within this group vary.

Conclusion

This compound, through its active moiety ravuconazole, demonstrates a potent and broad-spectrum in vitro antifungal activity.[1][31] It exhibits low MIC values against a wide array of clinically significant yeasts, molds, and dermatophytes, including drug-resistant strains.[16][20][21] This strong in vitro profile supports its clinical development and use, particularly for infections caused by dermatophytes and various Candida and Aspergillus species. However, like other azoles, it shows limited activity against certain fungal groups such as Fusarium species and Mucorales.[21] The standardized methodologies outlined by CLSI are crucial for the continued evaluation of its antifungal spectrum and for monitoring the potential development of resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 5. What is Fosravuconazole used for? [synapse.patsnap.com]

- 6. Comparison of the Sensititre YeastOne® dilution method with the Clinical Laboratory Standards Institute (CLSI) M27-A3 microbroth dilution reference method for determining MIC of eight antifungal agents on 102 yeast strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SUSCEPTIBILITY OF Candida spp. ISOLATED FROM BLOOD CULTURES AS EVALUATED USING THE M27-A3 AND NEW M27-S4 APPROVED BREAKPOINTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. webstore.ansi.org [webstore.ansi.org]

- 9. In Vitro Activities of Ravuconazole (BMS-207147) against 541 Clinical Isolates of Cryptococcus neoformans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. webstore.ansi.org [webstore.ansi.org]

- 11. njccwei.com [njccwei.com]

- 12. Comparison of the Sensititre YeastOne and CLSI M38-A2 Microdilution Methods in Determining the Activity of Amphotericin B, Itraconazole, Voriconazole, and Posaconazole against Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Molecular Characterization and Antifungal Susceptibility of Clinical Fusarium Species From Brazil [frontiersin.org]

- 15. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Research Portal [iro.uiowa.edu]

- 19. journals.asm.org [journals.asm.org]

- 20. [In vitro antifungal activity of ravuconazole against isolates of dermatophytes and Candida species from patients with dermatomycoses] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.asm.org [journals.asm.org]

- 23. In Vitro Susceptibility of Fusarium to Isavuconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scispace.com [scispace.com]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. academic.oup.com [academic.oup.com]

- 28. researchgate.net [researchgate.net]

- 29. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dr. Reddy's gets CDSCO panel nod to study Fosravuconazole L Lysine Ethanolate Capsule [medicaldialogues.in]

Fosravuconazole L-lysine Ethanolate: A Technical Guide to a Novel Prodrug Strategy for Ravuconazole

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a water-soluble prodrug of the potent, broad-spectrum triazole antifungal agent, ravuconazole (B1678830). Developed to overcome the poor oral bioavailability that hindered the clinical development of ravuconazole, fosravuconazole offers an improved pharmacokinetic profile, achieving high plasma and tissue concentrations of the active moiety.[1][2] This technical guide provides a comprehensive overview of fosravuconazole, detailing its conversion to ravuconazole, mechanism of action, pharmacokinetic properties, clinical efficacy, and the experimental methodologies used in its evaluation.

Introduction: The Rationale for a Prodrug Approach

Ravuconazole is a fourth-generation triazole antifungal agent with potent, broad-spectrum activity against a wide range of pathogenic fungi, including dermatophytes, Candida species, and Aspergillus species.[2][3] Like other azoles, its therapeutic effect stems from the inhibition of a critical enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1][4] However, the clinical utility of ravuconazole was initially limited by issues with its oral bioavailability.[2][5]

To address this limitation, fosravuconazole L-lysine ethanolate (F-RVCZ) was developed. F-RVCZ is a phosphate (B84403) ester prodrug designed to enhance water solubility and improve oral absorption.[6][7][8] Following oral administration, it is rapidly and extensively converted into the active compound, ravuconazole, in the body, thereby unlocking its therapeutic potential.[1][7][9] This prodrug strategy has led to a viable oral treatment, which has received approval in Japan for onychomycosis.[8][10]

Physicochemical Properties and Formulation

The primary advantage of fosravuconazole as a prodrug is its improved hydrophilicity and aqueous solubility compared to ravuconazole.[6][8] This property is crucial for enhancing its dissolution and absorption in the gastrointestinal tract.

Table 1: Physicochemical Properties and Solubility

| Compound | Solvent | Solubility | Notes |

|---|---|---|---|

| This compound | Water | Water-soluble prodrug[1][7] | Specific solubility < 0.1 mg/mL, may require agitation.[11] |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (67.59 mM)[11] | Requires ultrasonic agitation for dissolution.[11] | |

| Ravuconazole (Active Moiety) | Dimethyl Sulfoxide (DMSO) | 20 mg/mL[11] | Forms a clear solution.[11] |

| Ethanol | Soluble[11] |

| | Dimethylformamide (DMF) | Soluble[11] | |

Mechanism of Prodrug Conversion and Action

In Vivo Conversion of Fosravuconazole

Fosravuconazole is a phosphate ester prodrug that undergoes rapid in vivo hydrolysis to release the active ravuconazole. This bioconversion is catalyzed by alkaline phosphatases, which are ubiquitously present in the body, particularly in the intestinal mucosa and liver.[2][10][12] The enzymatic cleavage of the phosphate ester bond is highly efficient, leading to complete conversion to ravuconazole.[1]

Mechanism of Action of Ravuconazole

The active moiety, ravuconazole, functions by targeting the fungal ergosterol biosynthesis pathway, a critical process for maintaining fungal cell membrane integrity. Ravuconazole potently and selectively inhibits the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene (ERG11 in yeasts).[1][9][13]

Inhibition of this enzyme blocks the conversion of lanosterol to ergosterol. This leads to two primary antifungal effects:

-

Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity and fluidity of the fungal cell membrane and disrupts the function of membrane-bound enzymes.[1]

-

Accumulation of Toxic Sterols: The enzymatic block results in the buildup of methylated sterol precursors (e.g., lanosterol), which are incorporated into the membrane, further disrupting its structure and increasing permeability.[1]

The culmination of these events leads to the inhibition of fungal growth (fungistatic effect) and, in some cases, fungal cell death (fungicidal effect).[9]

Pharmacokinetics

The administration of fosravuconazole results in a predictable pharmacokinetic profile for the active ravuconazole, characterized by high bioavailability, extensive protein binding, and a long elimination half-life.[2][4] Ravuconazole metabolism occurs primarily in the liver, with evidence suggesting involvement of cytochrome P450 (CYP) 3A enzymes.[12] At higher doses, its elimination follows non-linear, Michaelis-Menten kinetics, indicating saturation of metabolic pathways.[12][14]

Table 2: Preclinical Pharmacokinetics of Ravuconazole (Post-Fosravuconazole Administration)

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Protein Binding (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Mouse | 10 | Oral | 0.36 ± 0.01 | ~1-2 | 3.4 | 3.9 - 4.8 | 95.8 | [4] |

| 160 | Oral | 4.37 ± 0.64 | ~1-2 | 48 | 3.9 - 4.8 | 95.8 | [4] | |

| Rabbit | 1.25 | IV | 2.03 | - | 5.80 | 20.55 | - | [4] |

| | 40 | IV | 58.82 | - | 234.21 | 26.34 | - |[4] |

Table 3: Clinical Pharmacokinetics of Ravuconazole in Eumycetoma Patients (Population PK Model)

| Parameter | Description | Value | Reference |

|---|---|---|---|

| Model Type | 2-compartment with Michaelis-Menten elimination | [14][15] | |

| Bioavailability | Increase during loading dose phase | 63% (95% CI: 38-90%) | [14][15] |

| Exposure Increase | AUC increase from 200 mg to 300 mg dose | 75% (for a 50% dose increase) | [15][16] |

| Protein Binding | | ~98% |[7] |

Preclinical and Clinical Efficacy

In Vitro Antifungal Activity

Ravuconazole demonstrates potent in vitro activity against a broad spectrum of clinically relevant fungi. Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits visible fungal growth, are typically low for susceptible organisms.

Table 4: In Vitro Antifungal Activity of Ravuconazole (Selected Fungi)

| Fungal Group | Species (n) | MIC₅₀ (μg/mL) | MIC₉₀ (μg/mL) | Geometric Mean MIC (μg/mL) | Reference |

|---|---|---|---|---|---|

| Dermatophytes | Trichophyton spp. | 0.015 | 0.5 | 0.03 | [17] |

| Trichophyton indotineae (37) | 0.5 | >8 | 0.530 | [18] | |

| Yeasts | Candida albicans | ≤0.03 | 0.06 | - | |

| Candida glabrata | 0.12 | 0.25 | - | ||

| Cryptococcus neoformans | 0.12 | 0.25 | - | ||

| Molds | Aspergillus fumigatus (114) | 0.5 | 0.5 | - | [19] |

| Aspergillus flavus (31) | 0.5 | 1.0 | - | [19] | |

| Scedosporium apiospermum | 1.0 | 4.0 | 1.4 | [3] | |

| Rhizopus oryzae | 1.0 | 4.0 | 1.2 | [3] | |

| Resistance | Fusarium spp. | >8 | >8 | 13.5 | [3] |

| | Scedosporium prolificans | >8 | >8 | >8 |[3] |

Clinical Efficacy

Clinical trials have demonstrated the efficacy of oral fosravuconazole in treating challenging fungal infections.

Table 5: Phase III Clinical Trial Efficacy in Onychomycosis (12-Week Treatment) Study Design: Multicenter, double-blind, randomized, placebo-controlled trial in Japanese patients.

| Endpoint (at Week 48) | Fosravuconazole (100 mg/day) | Placebo | P-value | Reference |

|---|---|---|---|---|

| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001 | [6] |

| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001 |[6] |

Table 6: Clinical Trial Efficacy in Eumycetoma (12-Month Treatment) Study Design: Randomized, double-blind trial comparing weekly fosravuconazole with daily itraconazole (B105839) in Sudan (NCT03086226).[9][16][20]

| Treatment Arm | Efficacy Rate (Cure) | Reference |

|---|---|---|

| Fosravuconazole 200 mg weekly | 85% | [3] |

| Fosravuconazole 300 mg weekly | 65% | [3] |

| Itraconazole 400 mg daily | 80% |[3] |

Experimental Protocols

Synthesis of this compound

The conversion of ravuconazole to its water-soluble prodrug is a multi-step process. The following is a descriptive summary of the protocol.[21]

-

O-alkylation: Ravuconazole is first O-alkylated with di-tert-butyl chloromethylphosphate to create a phosphate ester intermediate.

-

Deprotection: The ester is subjected to trifluoroacetic acid (TFA) to remove the tert-butyl protecting groups, yielding the free phosphoric acid.

-

Salt Formation: The resulting free acid is treated with aqueous sodium hydroxide (B78521) and subsequently converted to the final this compound salt to improve stability and handling properties.

Antifungal Susceptibility Testing

The in vitro activity of ravuconazole is determined using standardized reference methodologies established by the Clinical and Laboratory Standards Institute (CLSI).

-

Method: Broth microdilution testing is performed according to CLSI documents M27 (for yeasts) or M38 (for filamentous fungi).[3][20]

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) plates. Suspensions are prepared and standardized spectrophotometrically to a specific cell density (e.g., 1-5 x 10⁵ CFU/mL).[3]

-

Drug Dilution: Ravuconazole is serially diluted in 96-well microtiter plates containing RPMI 1640 medium.[3][20]

-

Incubation: The standardized inoculum is added to each well, and the plates are incubated at 35°C for 24-48 hours (yeasts) or longer (molds), depending on the growth rate of the organism.[3][20]

-

Endpoint Reading: The MIC is determined as the lowest drug concentration that causes a significant inhibition of growth (e.g., 100% inhibition for molds) compared to the drug-free control well.[3]

In Vivo Pharmacokinetic Study

Pharmacokinetic parameters are typically evaluated in animal models before human trials. The following is a generalized workflow for such a study.

-

Animal Models: Studies are conducted in species such as mice, rats, or rabbits.[4]

-

Dosing: Fosravuconazole is administered, typically via oral gavage, at various dose levels.[4]

-

Sample Collection: Blood samples are collected at predetermined time points post-administration.

-

Bioanalysis: Plasma is separated, and the concentration of ravuconazole is quantified using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[4][16]

-

Parameter Calculation: The resulting concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life (t½), using non-compartmental or compartmental analysis.[4]

Safety and Tolerability

In a Phase III clinical trial for onychomycosis, fosravuconazole was generally well-tolerated.[6] The most frequently reported adverse drug reactions were abnormalities in liver function tests, including elevated γ-glutamyltransferase (γ-GT), alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST).[6] These events were typically mild to moderate in severity and resolved after discontinuation or completion of treatment.[6] Ravuconazole has been reported to have a lower inhibitory effect on human CYP3A4 compared to itraconazole, suggesting a potentially lower risk of drug-drug interactions.[6]

Conclusion

This compound represents a successful application of prodrug chemistry to overcome the pharmacokinetic limitations of a promising antifungal agent. By enhancing the oral bioavailability of ravuconazole, this prodrug has delivered a potent, broad-spectrum triazole with a convenient dosing regimen and proven clinical efficacy in the treatment of onychomycosis and eumycetoma. Its favorable pharmacokinetic profile, characterized by high tissue penetration and a long half-life, makes it a valuable addition to the antifungal armamentarium for researchers and clinicians alike.

References

- 1. Alkaline phosphatase (ALP) activatable small molecule-based prodrugs for cancer theranostics - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Emerging potential approaches in alkaline phosphatase (ALP) activatable cancer theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Drug interactions between nine antifungal agents and drugs metabolized by human cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of in vitro models for screening alkaline phosphatase-mediated bioconversion of phosphate ester prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fosravuconazole | DNDi [dndi.org]

- 10. Characterization of recombinantly expressed rat and monkey intestinal alkaline phosphatases: in vitro studies and in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Pharmacokinetics and Pharmacodynamics of Fosravuconazole, Itraconazole, and Hydroxyitraconazole in Sudanese Patients With Eumycetoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. journals.asm.org [journals.asm.org]

- 18. researchgate.net [researchgate.net]

- 19. In vitro activity of isavuconazole, ravuconazole, and comparison of the Sensititre YeastOne and CLSI broth microdilution methods against clinical isolates of Trichosporon species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 21. abis-files.metu.edu.tr [abis-files.metu.edu.tr]

Fosravuconazole L-lysine ethanolate: A Technical Guide on its Discovery and Development

Introduction

Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, orally administered triazole antifungal agent.[1] It is a water-soluble prodrug that is rapidly and extensively converted in vivo to its active moiety, ravuconazole (B1678830).[1][2] The development of this prodrug was a strategic approach to overcome the poor water solubility and limited oral bioavailability of ravuconazole, a potent, broad-spectrum antifungal compound.[3][4] Initially discovered by Eisai Co., Ltd., ravuconazole's development journey involved licensing agreements with Bristol-Myers Squibb before Eisai reacquired the worldwide rights.[5][6] Subsequent collaborations with Seren Pharmaceuticals and Sato Pharmaceutical led to its approval and marketing in Japan for the treatment of onychomycosis under the trade name NAILIN® Capsules 100 mg.[6][7] This guide provides a comprehensive technical overview of the discovery, mechanism of action, and the preclinical and clinical development of Fosravuconazole L-lysine ethanolate.

Discovery and Rationale for Prodrug Development

Ravuconazole is a fourth-generation azole that demonstrates potent antifungal activity against a wide range of pathogens.[8] However, its clinical utility was hampered by poor water solubility, which made the development of a parenteral formulation for severe systemic infections challenging and limited its oral bioavailability.[4] To address these limitations, a prodrug strategy was employed.

Researchers synthesized a series of water-soluble prodrugs, leading to the selection of fosravuconazole, a phosphonooxymethyl ether derivative of ravuconazole.[4][9] The addition of L-lysine and ethanol (B145695) further created the stable salt, this compound (also referred to as F-RVCZ or E1224), which exhibited improved hydrophilicity and oral absorbability.[3][10] This modification allowed for near-complete bioavailability after oral administration, achieving plasma concentrations of the active ravuconazole that are 10 to 35 times higher than those of other oral antifungal agents used for onychomycosis.[8]

Mechanism of Action

Following oral administration, this compound is rapidly and completely converted to its active form, ravuconazole, by enzymes such as phosphatases and/or esterases in vivo.[2][11] Ravuconazole then exerts its antifungal effect through the canonical mechanism of the azole class: the potent and selective inhibition of the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][12]

This enzyme is critical for the biosynthesis of ergosterol, an essential structural component of the fungal cell membrane.[1][12] The inhibition of lanosterol 14α-demethylase disrupts the conversion of lanosterol to ergosterol, leading to two primary consequences:

-

Depletion of Ergosterol: This compromises the integrity and fluidity of the fungal cell membrane and disrupts the function of membrane-bound enzymes.[11]

-

Accumulation of Toxic Sterol Intermediates: The blockage of the pathway results in the buildup of methylated sterol precursors which are incorporated into the membrane, further disrupting its structure and increasing permeability.[11]

The culmination of these effects leads to the inhibition of fungal growth (fungistatic) and, in some cases, fungal cell death (fungicidal).[1][11]

Preclinical Development

In Vitro Antifungal Activity

Ravuconazole demonstrates a potent and broad spectrum of in vitro activity against a wide variety of clinically significant fungal pathogens. This includes dermatophytes, yeasts, and filamentous fungi.[13][14] It has shown high activity against Candida spp. (including many fluconazole-resistant isolates), Cryptococcus neoformans, and Aspergillus spp.[13][14] The magnitude of its inhibitory effect is comparable to other potent azoles like voriconazole (B182144) and posaconazole.[13][15]

| Fungal Species | Number of Isolates | Ravuconazole MIC Range (μg/mL) | Ravuconazole MIC90 (μg/mL) |

| Yeasts | |||

| Candida albicans | 6,970 (Combined data) | ≤0.008 – 4 | 0.03[16] |

| Candida glabrata | 6,970 (Combined data) | ≤0.008 – >8 | 1-2[16] |

| Candida krusei | 6,970 (Combined data) | ≤0.008 – 2 | 0.25[16] |

| Candida parapsilosis | 6,970 (Combined data) | ≤0.008 – 0.5 | 0.12[16] |

| Candida tropicalis | 6,970 (Combined data) | ≤0.008 – 2 | 0.12[16] |

| Candida auris | 15 | 0.0313 - 0.125 | 0.125[17] |

| Filamentous Fungi | |||

| Aspergillus fumigatus | 575 (Combined data) | Not Specified | 0.5 |

| Aspergillus flavus | 575 (Combined data) | Not Specified | 0.5 |

| Aspergillus niger | 575 (Combined data) | Not Specified | 1 |

| Scedosporium apiospermum | Not Specified | Not Specified | 2 |

| Fusarium spp. | 54 | Not Specified | >8[13] |

| Note: MIC90 is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates. Data compiled from multiple sources.[13][16][17] |

In Vivo Efficacy

Preclinical animal models have corroborated the potent in vitro activity of ravuconazole. In a mouse model of systemic Candida albicans infection, fosravuconazole administration led to increased survival rates.[9] Studies in murine models of candidiasis have used a wide range of ravuconazole doses (from 0.625 mg/kg to 640 mg/kg daily) to establish efficacy.[18] In a rabbit model of invasive aspergillosis, oral ravuconazole was effective at a dose of 30 mg/kg per day.[18] The pharmacokinetic/pharmacodynamic (PK/PD) index most strongly associated with efficacy in murine candidiasis models is the ratio of the free-drug area under the concentration-time curve to the MIC (fAUC/MIC).[18]

Preclinical Pharmacokinetics

The development of fosravuconazole successfully addressed the pharmacokinetic limitations of its active moiety. Preclinical studies in rats, dogs, and monkeys demonstrated that the prodrug is readily converted to ravuconazole.[4] After oral administration, the bioavailability of ravuconazole from the prodrug form reached 100%.[8] Ravuconazole exhibits a long half-life, which supports less frequent dosing.[14][19] Metabolism is primarily mediated by the cytochrome P450 system, particularly CYP3A enzymes.[2]

| Species | Route | Dose (as Ravuconazole) | Cmax (μg/mL) | T1/2 (hours) | AUC (μg·h/mL) |

| Rat | Oral | 10 mg/kg | 1.68[14] | Not Specified | Not Specified |

| Rabbit | Oral | 30 mg/kg/day | Not Specified | ~43[2] | Not Specified |

| Note: This table presents a summary of available preclinical pharmacokinetic data. Parameters can vary based on study design. |

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing

This protocol describes a generalized broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

-

Preparation of Antifungal Agent:

-

Prepare a stock solution of Ravuconazole in dimethyl sulfoxide (B87167) (DMSO).

-

Perform serial twofold dilutions of the drug in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentrations.

-

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar).

-

Prepare a suspension of the fungal cells in sterile saline.

-

Adjust the suspension turbidity to match a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ CFU/mL in the wells.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well for a positive growth control and an uninoculated well for a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

Visually read the plates or use a spectrophotometer.

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (typically ≥50% for azoles) of fungal growth compared to the positive control.

-

Protocol 2: In Vivo Murine Model of Disseminated Candidiasis

This protocol outlines a typical workflow for assessing the efficacy of Fosravuconazole in an immunocompromised mouse model.[18]

Clinical Development

Phase III Clinical Trial for Onychomycosis

The efficacy and safety of Fosravuconazole for treating onychomycosis were definitively established in a multicenter, double-blind, randomized, placebo-controlled Phase III study conducted in Japan.[3][20]

-

Study Design: 153 patients with toenail onychomycosis (affecting ≥25% of the target toenail) were randomized to receive either Fosravuconazole (equivalent to 100 mg of ravuconazole, n=101) or a placebo (n=52) orally once daily for 12 weeks.[3][20]

-

Primary Endpoint: The primary efficacy measure was the "complete cure rate" at Week 48, which was 36 weeks after the completion of treatment. A complete cure was stringently defined as achieving both a clinical cure (0% clinical involvement of the target toenail) and a mycological cure (a negative result from a potassium hydroxide (B78521) [KOH] examination).[3][20]

-

Secondary Endpoints: These included the mycological cure rate at Week 48 and a comprehensive evaluation of safety.[3][20]

Clinical Efficacy and Safety Results

The study demonstrated the statistically significant superiority of Fosravuconazole over placebo.[3][20] The 12-week treatment regimen proved highly effective, with clinical benefits extending long after the cessation of therapy.[8]

| Endpoint (at Week 48) | Fosravuconazole (n=101) | Placebo (n=52) | P-value |

| Complete Cure Rate | 59.4% (60/101) | 5.8% (3/52) | < 0.001[3][20] |

| Mycological Cure Rate | 82.0% (73/89) | 20.0% (10/50) | < 0.001[3][20] |

The treatment was well-tolerated. Adverse drug reactions (ADRs) were reported in 23.8% of subjects in the Fosravuconazole group compared to 3.8% in the placebo group.[3][20] The most common ADRs were gastrointestinal disorders and laboratory abnormalities, which were generally mild to moderate in severity, with no serious ADRs reported.[3][8]

Human Pharmacokinetics and Drug Interactions

Clinical studies in healthy subjects confirmed the favorable pharmacokinetic profile observed in preclinical models. Fosravuconazole is well-absorbed and rapidly converted to ravuconazole.[8] The long half-life of ravuconazole allows for high concentrations to be maintained in plasma and target tissues like skin and nails, even after treatment completion.[8][11]

A clinical drug-drug interaction study using a cocktail of cytochrome P450 (CYP) and transporter substrates found that Fosravuconazole had mild effects.[21] The most notable interaction was an approximate threefold increase in the exposure of midazolam, a CYP3A substrate.[21] The effects on other major CYPs (1A2, 2C8, 2C9, 2C19, 2D6) and key transporters were considered minor.[21]

Development for Other Indications

Conclusion

The initial discovery and development of this compound represent a successful application of prodrug chemistry to overcome the pharmaceutical limitations of a potent active compound. By improving the water solubility and oral bioavailability of ravuconazole, developers created a highly effective treatment for onychomycosis. Rigorous preclinical studies established its broad-spectrum activity and favorable pharmacokinetic profile, which were subsequently confirmed in pivotal Phase III clinical trials. The 12-week, once-daily oral regimen demonstrated a high rate of complete and mycological cure with a favorable safety and tolerability profile, establishing Fosravuconazole as a significant therapeutic advancement in the management of fungal infections.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficacy and safety of fosravuconazole L‐lysine ethanolate, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double‐blind, randomized phase III study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. | BioWorld [bioworld.com]

- 5. The preparation methods of Ravuconazole and its prodrug F-RVCZ._Chemicalbook [chemicalbook.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. benchchem.com [benchchem.com]

- 12. What is Fosravuconazole used for? [synapse.patsnap.com]

- 13. In Vitro Activity of Ravuconazole against 923 Clinical Isolates of Nondermatophyte Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activities of Ravuconazole and Four Other Antifungal Agents against Fluconazole-Resistant or -Susceptible Clinical Yeast Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. In Vitro Activities of Ravuconazole and Isavuconazole against Dematiaceous Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. In Vitro activity of ravuconazole against Candida auris and vaginal candida isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. What is the mechanism of Fosravuconazole? [synapse.patsnap.com]

- 20. Efficacy and safety of this compound, a novel oral triazole antifungal agent, for the treatment of onychomycosis: A multicenter, double-blind, randomized phase III study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Clinical Drug-Drug Interaction Potential of BFE1224, Prodrug of Antifungal Ravuconazole, Using Two Types of Cocktails in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pharmacokinetics and pharmacodynamics of fosravuconazole, itraconazole, and hydroxyitraconazole in Sudanese patients with eumycetoma | DNDi [dndi.org]

- 23. Fosravuconazole | DNDi [dndi.org]

- 24. Fosravuconazole by Eisai for Fungal Infections: Likelihood of Approval [pharmaceutical-technology.com]

Preclinical Profile of Fosravuconazole L-Lysine Ethanolate for Onychomycosis: A Technical Guide

Introduction

Onychomycosis, a fungal infection of the nail apparatus, represents a significant therapeutic challenge due to the deep-seated nature of the infection and the dense keratin (B1170402) structure of the nail plate. While several oral and topical antifungal agents are available, limitations such as drug-drug interactions, potential for toxicity, and long treatment durations often compromise efficacy and patient adherence. Fosravuconazole (B1673580) L-lysine ethanolate (B101781) is a novel, orally bioavailable triazole antifungal agent developed to address these unmet needs. It is a water-soluble prodrug that is rapidly converted in vivo to its active moiety, ravuconazole (B1678830). This prodrug strategy was designed to improve the hydrophilicity and oral absorbability of ravuconazole, thereby enhancing its systemic bioavailability.[1] Ravuconazole itself exerts potent, broad-spectrum antifungal activity, making fosravuconazole a promising candidate for the systemic treatment of onychomycosis.[1][2] This technical guide provides a comprehensive overview of the core preclinical data for fosravuconazole, focusing on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Fosravuconazole is administered as a prodrug and undergoes rapid conversion to its active form, ravuconazole, after administration. The primary mechanism of action of ravuconazole is the potent and selective inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.

-

Prodrug Conversion: Fosravuconazole L-lysine ethanolate is designed for enhanced solubility and oral absorption. In vivo, it is quickly metabolized, releasing the active antifungal agent, ravuconazole.

-

Enzyme Inhibition: Ravuconazole targets the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol.

-

Disruption of Fungal Cell Membrane: Ergosterol is an indispensable component of the fungal cell membrane, where it maintains structural integrity and fluidity, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, ravuconazole causes a depletion of ergosterol and a simultaneous accumulation of toxic methylated sterol precursors within the cell. This disruption leads to increased membrane permeability, malfunction of membrane-bound enzymes, and ultimately, the inhibition of fungal growth and cell death.

In Vitro Antifungal Activity

Ravuconazole demonstrates potent in vitro activity against a broad spectrum of fungi, including the primary dermatophytes responsible for onychomycosis, Trichophyton rubrum and Trichophyton mentagrophytes.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antifungal activity is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

| Fungal Species | No. of Isolates | Drug | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) |

| Trichophyton rubrum | 51 | Ravuconazole | 0.035[3] | N/A |

| Trichophyton mentagrophytes | 20 | Ravuconazole | 0.035[3] | N/A |

| Trichophyton rubrum (Fluconazole-resistant) | 32 | Itraconazole | N/A | ≤0.031 - 1.0[4] |

| Trichophyton rubrum (Fluconazole-resistant) | 32 | Terbinafine | N/A | ≤0.031[4] |

N/A: Not Available in the cited source.

Experimental Protocol: Broth Microdilution Susceptibility Testing

The in vitro activity of ravuconazole is typically determined using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 for filamentous fungi.

-

Preparation of Inoculum: Fungal isolates are cultured on a suitable medium, such as potato dextrose agar (B569324), to induce sporulation. A suspension of conidia is prepared in sterile saline containing a surfactant (e.g., Tween 80) and adjusted spectrophotometrically to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

-

Drug Dilution: Ravuconazole is serially diluted in RPMI 1640 medium, buffered to pH 7.0 with MOPS buffer, in 96-well microtiter plates to achieve a range of final concentrations.

-

Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the fungal species.[4]

-

Endpoint Determination: The MIC is determined as the lowest drug concentration that causes a prominent (e.g., ≥80%) inhibition of fungal growth compared to the drug-free growth control well.[5]

In Vivo Efficacy in Animal Models

The therapeutic efficacy of ravuconazole has been evaluated in various animal models of fungal infections. While specific preclinical data from a dedicated onychomycosis model is limited in publicly available literature, studies in established models of invasive aspergillosis provide strong evidence of in vivo activity. Onychomycosis models are typically established in guinea pigs or rabbits.[6][7]

Data Presentation: Efficacy in Systemic Aspergillosis Models

| Animal Model | Infection | Treatment (Dose, Route, Duration) | Key Efficacy Endpoint | Result |

| Neutropenic Guinea Pig | Aspergillus fumigatus (lethal challenge) | Ravuconazole (5 mg/kg/day, PO, 5 days) | Survival | 100% (8/8) survival vs. 0% (0/8) in untreated controls.[8] |

| Neutropenic Guinea Pig | Aspergillus fumigatus (lethal challenge) | Ravuconazole (10 mg/kg/day, PO, 5 days) | Survival | 100% (8/8) survival vs. 0% (0/8) in untreated controls.[8] |

| Immunosuppressed Rabbit | Aspergillus fumigatus (lethal challenge) | Ravuconazole (30 mg/kg/day, IV, 9 days) | Survival | 100% (10/10) survival vs. 0% (0/4) in untreated controls.[9] |

| Immunosuppressed Rabbit | Aspergillus fumigatus (lethal challenge) | Ravuconazole (30 mg/kg/day, IV, 9 days) | Tissue Fungal Burden | ~2 to 3 log unit reduction in liver, lung, kidney, and brain.[9] |

Experimental Protocol: Guinea Pig Model of Tinea Unguium (Onychomycosis)

The following is a generalized protocol for establishing an onychomycosis model to evaluate antifungal agents, based on published methodologies.[6][7]

-

Animal Selection and Immunosuppression: Hartley guinea pigs are used. To enhance susceptibility to infection, animals may be immunosuppressed via subcutaneous administration of a corticosteroid (e.g., prednisolone) for a period before and during fungal exposure.

-

Infection: A suspension of Trichophyton mentagrophytes arthrospores is applied to the hind limb nails. The paws are often wrapped in an occlusive dressing for several days to maintain moisture and facilitate fungal invasion. The infection is allowed to establish for a period of 4 to 8 weeks to mimic varying severities of human onychomycosis.[6]

-

Treatment Groups: Animals are randomized into groups to receive the vehicle control, a positive control (e.g., itraconazole), or fosravuconazole at various doses.

-

Drug Administration: Fosravuconazole is administered orally (p.o.) once daily for a defined treatment period (e.g., 28 consecutive days).

-

Efficacy Assessment: At the end of the study, nails are collected. Efficacy is evaluated by:

-

Macroscopic Scoring: Clinical signs such as discoloration and nail thickening are scored.

-